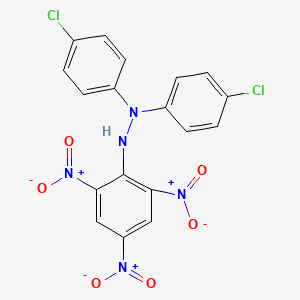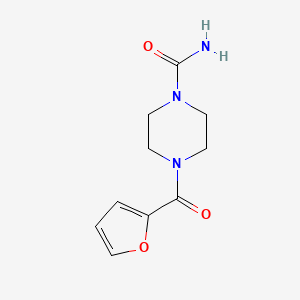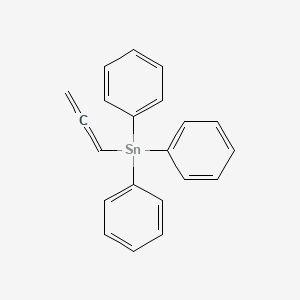
Triphenyl(propa-1,2-dienyl)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triphenyl(propa-1,2-dienyl)stannane is an organotin compound with the molecular formula C21H18Sn It is characterized by the presence of a tin atom bonded to a propa-1,2-dienyl group and three phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
Triphenyl(propa-1,2-dienyl)stannane can be synthesized through several methods. One common approach involves the reaction of triphenyltin chloride with propargyl Grignard reagents under controlled conditions. The reaction typically proceeds as follows:
Preparation of Propargyl Grignard Reagent: Propargyl bromide is reacted with magnesium in anhydrous ether to form the propargyl Grignard reagent.
Reaction with Triphenyltin Chloride: The propargyl Grignard reagent is then added to a solution of triphenyltin chloride in anhydrous ether, resulting in the formation of this compound.
Industrial Production Methods
化学反応の分析
Types of Reactions
Triphenyl(propa-1,2-dienyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced tin compounds.
Substitution: The propa-1,2-dienyl group can undergo substitution reactions with nucleophiles, leading to the formation of new organotin compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as halides or amines; reactions are conducted in organic solvents like dichloromethane or toluene.
Major Products Formed
Oxidation: Formation of tin oxides and corresponding organic by-products.
Reduction: Formation of reduced organotin compounds.
Substitution: Formation of new organotin derivatives with substituted propa-1,2-dienyl groups.
科学的研究の応用
Triphenyl(propa-1,2-dienyl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex organotin compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in medicinal chemistry, including as a precursor for drug development.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
作用機序
The mechanism by which triphenyl(propa-1,2-dienyl)stannane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The propa-1,2-dienyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes and receptors, resulting in specific biological effects.
類似化合物との比較
Similar Compounds
Triphenylstannane: Similar structure but lacks the propa-1,2-dienyl group.
Tributyltin Hydride: Contains butyl groups instead of phenyl groups and is used as a radical reducing agent.
Triphenyl(propa-1,2-dienyl)silane: Similar structure with silicon replacing the tin atom.
Uniqueness
Triphenyl(propa-1,2-dienyl)stannane is unique due to the presence of the propa-1,2-dienyl group, which imparts distinct chemical reactivity compared to other organotin compounds. This unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
4104-90-9 |
|---|---|
分子式 |
C21H18Sn |
分子量 |
389.1 g/mol |
InChI |
InChI=1S/3C6H5.C3H3.Sn/c3*1-2-4-6-5-3-1;1-3-2;/h3*1-5H;1H,2H2; |
InChIキー |
AFCVDCUIAHTKBW-UHFFFAOYSA-N |
正規SMILES |
C=C=C[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


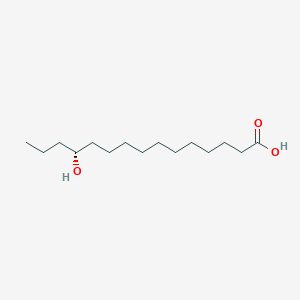
![N-Cyclohexyl-2-[4-ethyl-5-(7-methoxy-benzofuran-2-yl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetamide](/img/structure/B14167277.png)
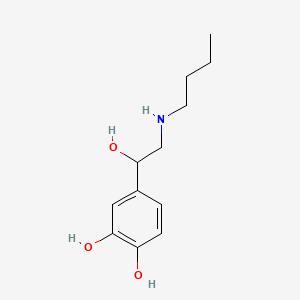

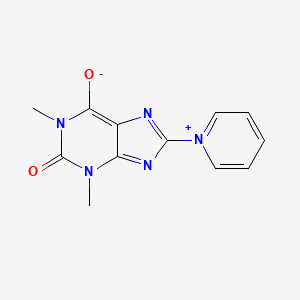

![[(1R,2S)-1-[(2S)-oxiran-2-yl]-2-[(2R)-oxiran-2-yl]-2-(3-phenylpropanoyloxy)ethyl] 3-phenylpropanoate](/img/structure/B14167297.png)

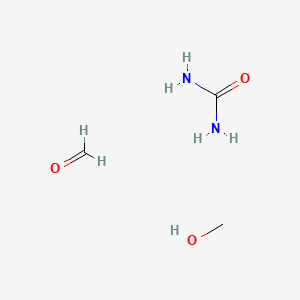
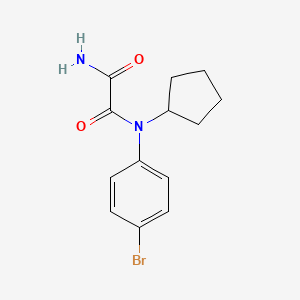
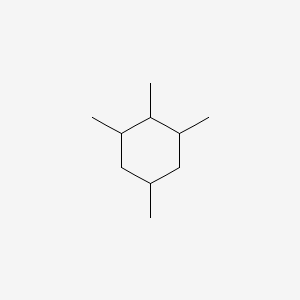
![N-(2-methoxyethyl)-7-methyl-2-methylsulfanyl-6,8-dihydro-5H-pyrido[4,5]thieno[1,2-c]pyrimidin-4-amine](/img/structure/B14167330.png)
